molecular formula C22H22O6 B11648849 isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate

isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate

Cat. No.: B11648849
M. Wt: 382.4 g/mol
InChI Key: CDDWIRVWGAWIOJ-UHFFFAOYSA-N
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Description

Isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyran rings

Preparation Methods

The synthesis of isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the m-tolyloxy group: This step involves the substitution reaction where a suitable m-tolyloxy precursor is reacted with the chromen ring.

    Esterification: The final step involves the esterification of the chromen derivative with isobutyl acetate under acidic conditions to form the desired compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system allows the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate can be compared with other chromen derivatives, such as:

    Coumarin: A simpler chromen derivative with known anticoagulant properties.

    Flavonoids: A class of chromen derivatives with antioxidant and anti-inflammatory activities.

    Chalcones: Compounds with a similar structure that exhibit various biological activities, including anticancer and antimicrobial effects.

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

2-methylpropyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H22O6/c1-14(2)11-27-21(23)13-25-16-7-8-18-19(10-16)26-12-20(22(18)24)28-17-6-4-5-15(3)9-17/h4-10,12,14H,11,13H2,1-3H3

InChI Key

CDDWIRVWGAWIOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC(C)C

Origin of Product

United States

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